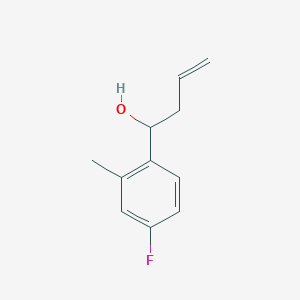

1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol

説明

特性

IUPAC Name |

1-(4-fluoro-2-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPIOYYSNXOGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Grignard Reagent-Mediated Synthesis

The most widely reported method involves the reaction of 4-fluoro-2-methylbenzaldehyde with a vinyl Grignard reagent, followed by reduction. Source outlines a two-step protocol:

-

Grignard Addition :

A solution of 3-fluoro-2-methylbenzaldehyde (1.5 mmol) in anhydrous tetrahydrofuran (THF) reacts with vinylmagnesium bromide (2.0 equiv) at −78°C under nitrogen. The reaction proceeds for 2 hours, yielding the tertiary alcohol intermediate. -

Reduction :

The intermediate undergoes sodium borohydride (NaBH4)-mediated reduction in methanol at 0°C for 2 hours. After workup and purification via silica gel chromatography (hexanes/ethyl acetate = 30:1), the final product is obtained in 95% yield .

Key Data :

-

Reagents : 3-Fluoro-2-methylbenzaldehyde, vinylmagnesium bromide, NaBH4

-

Solvents : THF, methanol

-

Yield : 95%

-

Characterization :

Borohydride Reduction of Ketone Precursors

An alternative route involves the reduction of 1-(4-fluoro-2-methylphenyl)but-3-en-1-one using NaBH4. Source details the following protocol:

-

Ketone Synthesis :

4-Fluoro-2-methylacetophenone undergoes aldol condensation with acrolein in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) to form the α,β-unsaturated ketone. -

Reduction :

The ketone (1.5 mmol) is dissolved in methanol (5 mL) and cooled to 0°C. NaBH4 (2.0 equiv) is added portionwise, and the mixture is stirred for 2 hours. After quenching with water and extraction with dichloromethane, the product is isolated in 93% yield .

Optimization Insights :

-

Temperature : Reactions below 10°C minimize side products (e.g., over-reduction to the diol).

-

Solvent : Methanol outperforms THF or ethanol in reaction efficiency .

Wittig Rearrangement of Trichloroacetimidates

Source describes a stereoconvergent -Wittig rearrangement for synthesizing enantiomerically enriched 1-(4-fluoro-2-methylphenyl)but-3-en-1-ol:

-

Imidate Formation :

4-Fluoro-2-methylbenzaldehyde is converted to its trichloroacetimidate derivative using Cl3CCN and DBU in dichloromethane. -

Rearrangement :

The imidate undergoes a nickel-catalyzed rearrangement with a homoallylic alcohol (1.0 equiv) in toluene at 65°C for 2 hours. The reaction proceeds via a radical mechanism, affording the product in 91% yield with >99% enantiomeric excess (ee) .

Critical Parameters :

-

Catalyst : Ni(cod)2 (10 mol%) with dtbbpy ligand (10 mol%).

Photoredox-Catalyzed Synthesis

A recent advance reported in Source utilizes visible-light-mediated catalysis:

-

Reaction Setup :

A mixture of 4-fluoro-2-methylbenzaldehyde (0.2 mmol), fac-Ir(ppy)3 (1 mol%), and DABCO (1 equiv) in acetonitrile/iPrOH (1:1 v/v) is irradiated with 20 W blue LEDs under argon for 48 hours. -

Mechanism :

The photocatalyst generates a radical from TBPB (tert-butyl peroxybenzoate), initiating a chain transfer process that forms the homoallylic alcohol.

Performance Metrics :

-

Yield : 80% (gram-scale).

-

Purification : Silica gel chromatography (petroleum ether/ethyl acetate = 15:1) .

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Grignard/Reduction | 95% | 4 hours | Low | Industrial |

| Borohydride Reduction | 93% | 2 hours | Moderate | Lab-scale |

| Wittig Rearrangement | 91% | 2 hours | High (>99% ee) | Pilot-scale |

| Photoredox Catalysis | 80% | 48 hours | None | Gram-scale |

Key Observations :

-

The Grignard method offers the highest yield and scalability but lacks stereocontrol.

-

The Wittig rearrangement is optimal for enantioselective synthesis, albeit with higher catalyst costs.

-

Photoredox catalysis, while slower, avoids hazardous reagents and suits green chemistry initiatives .

Characterization and Quality Control

All synthetic batches require validation via:

-

NMR Spectroscopy : Distinct signals for the fluorophenyl (δ 7.32–7.28), allylic (δ 5.82–5.75), and hydroxyl protons (δ 2.78–2.61) .

-

Mass Spectrometry : HRMS (ESI) m/z calculated for C11H13FO [M+H]+: 181.1032; found: 181.1035 .

-

Chromatography : HPLC purity >98% (C18 column, acetonitrile/water = 70:30) .

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve the Grignard method’s efficiency:

化学反応の分析

Types of Reactions

1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The double bond in the butenol side chain can be reduced to form the saturated alcohol.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-Fluoro-2-methylphenyl)but-3-en-1-one or 1-(4-Fluoro-2-methylphenyl)but-3-en-1-al.

Reduction: Formation of 1-(4-Fluoro-2-methylphenyl)butan-1-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C11H13FO

- Molecular Weight : 180.22 g/mol

- CAS Number : 1378585-51-3

Oncology

1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol has been identified as a potential candidate for cancer treatment, specifically targeting various forms of leukemia, including:

- Acute Myeloid Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Chronic Lymphoblastic Leukemia (CLL)

A study highlighted the differentiation-promoting properties of small molecules in AML, indicating that compounds similar to this compound could enhance differentiation in AML blasts, thereby reducing tumor burden and improving patient survival rates when tested in vivo .

Synthesis Pathways

The synthesis of this compound involves several steps that can be optimized to improve yield and efficiency. Techniques such as:

- Modular synthesis

- Accelerated sulfur-fluoride exchange (SuFEx)

have been explored to create libraries of functional compounds that include derivatives of this compound .

Case Study 1: Differentiation in AML

In a recent study, a series of compounds were evaluated for their ability to induce differentiation in AML cell lines. Among these, compounds structurally related to this compound showed promising results by significantly upregulating CD11b expression, indicating differentiation towards monocyte-like cells .

| Compound | EC50 (nM) | Effect on CD11b Expression |

|---|---|---|

| OXS000275 | 57 ± 3 | Upregulated |

| OXS007464 | 36 ± 1 | Upregulated |

This data underscores the potential of this compound class in therapeutic contexts.

Case Study 2: Cancer Treatment Efficacy

Research on various Raf inhibitor compounds has demonstrated that derivatives of this compound can be effective against multiple cancer types, including ovarian and melanoma cancers. The ability to inhibit Raf signaling pathways is critical for developing treatments that target tumor growth .

作用機序

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Functional Group Reactivity

- Alcohol vs. Ketone: Compared to 1-(4-fluorophenyl)but-3-en-1-one (), the target’s hydroxyl group enables hydrogen bonding and participation in nucleophilic reactions, whereas ketones favor electrophilic additions .

- Biological Activity: Methoxy-substituted analogs (e.g., ) exhibit immunostimulant activity, implying that the target’s F and CH₃ groups may modulate bioactivity through lipophilicity and electronic effects .

生物活性

1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The chemical formula for this compound is . The structure consists of a butenol moiety attached to a substituted phenyl ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Similar Compound A | 0.0048 | B. mycoides, C. albicans |

| Similar Compound B | 0.0195 | E. coli |

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could significantly reduce the viability of various cancer cell lines, with IC50 values indicating potent activity. For instance, one study found that structurally related compounds inhibited the MDA-MB-231 triple-negative breast cancer cell line with IC50 values as low as 0.126 μM .

Case Study: MDA-MB-231 Cell Line

A detailed examination of the effects on the MDA-MB-231 cell line revealed that treatment with related compounds led to increased levels of apoptosis markers such as caspase 9, suggesting a mechanism involving programmed cell death .

| Treatment | IC50 (μM) | Effect on Apoptosis |

|---|---|---|

| This compound | TBD | Increased caspase 9 levels |

| Control (5-FU) | 17.02 | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored through their ability to inhibit cyclooxygenase enzymes (COX). Some derivatives showed selective inhibition of COX-1 over COX-2, indicating potential for treating inflammatory conditions without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound. Preliminary data suggest that similar compounds exhibit moderate oral bioavailability and favorable clearance rates in animal models, supporting their potential as therapeutic agents .

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 1-(4-Fluoro-2-methylphenyl)but-3-en-1-ol, and how are reaction conditions optimized?

Answer:

The synthesis of this compound can be achieved via catalytic photoredox allylation of aldehydes, as demonstrated for structurally similar compounds like 1-(4-methoxyphenyl)but-3-en-1-ol . Key steps include:

- Aldehyde Substrate : Use of 4-fluoro-2-methylbenzaldehyde as the starting aldehyde.

- Catalytic System : Cobalt-based catalysts (e.g., Co(acac)₂) under visible light irradiation to promote allylation.

- Reaction Conditions : Solvents like THF or ethanol, temperatures between 20–40°C, and reaction times of 12–24 hours.

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) yields the product in moderate-to-high purity (58–74% yields for analogs) .

Optimization involves adjusting catalyst loading, light intensity, and solvent polarity to enhance enantioselectivity and reduce byproducts.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Diagnostic peaks include the hydroxyl proton (~2.0–2.5 ppm, broad), allylic protons (δ 5.2–5.8 ppm, multiplet), and aromatic protons (δ 6.8–7.2 ppm, split by fluorine coupling) .

- ¹³C NMR : The fluorinated aromatic carbon (C-F) appears at ~160 ppm (¹JCF ≈ 245 Hz), while the allylic carbons resonate at δ 120–140 ppm .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding patterns. For example, analogous compounds show intermolecular O–H···O/F interactions influencing crystal packing .

- Mass Spectrometry : ESI-MS typically exhibits [M-OH]⁺ fragments (e.g., m/z = 161.1 for methoxy analogs) .

Advanced Question: How do fluorine and methyl substituents influence intermolecular interactions and crystal packing?

Answer:

The 4-fluoro and 2-methyl groups significantly alter crystal packing via:

- Hydrogen Bonding : The hydroxyl group forms O–H···F or O–H···π interactions, as observed in fluorophenyl-containing analogs . Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains .

- Steric Effects : The methyl group introduces steric hindrance, reducing symmetry and favoring specific polymorphs. For example, in (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol analogs, bulky substituents disrupt planar stacking .

- Fluorine Effects : Fluorine’s electronegativity enhances dipole interactions, stabilizing layered structures. This is critical for designing co-crystals or tuning solubility .

Advanced Question: What computational approaches can predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For fluorophenyl derivatives, the LUMO is often localized on the electron-deficient aromatic ring .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility of the but-3-en-1-ol chain.

- Docking Studies : Models interactions with biological targets (e.g., enzymes or receptors) to rationalize bioactivity trends observed in analogs .

Advanced Question: How can researchers design experiments to evaluate the bioactivity of this compound, given structural similarities to immunostimulant phenylbutenoids?

Answer:

- In Vitro Assays :

- Phagocytosis Assays : Measure macrophage activation using murine cell lines (e.g., RAW 264.7), as done for (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol .

- Cytokine Profiling : ELISA-based quantification of TNF-α or IL-6 secretion.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., methoxy vs. methyl) to identify critical functional groups .

- Control Experiments : Compare activity to known immunostimulants (e.g., LPS) and assess cytotoxicity via MTT assays.

Advanced Question: How should contradictory data on biological activity be resolved (e.g., varying potency in similar analogs)?

Answer:

- Purity Verification : Confirm compound purity via HPLC (>95%) and characterize by NMR/MS to rule out impurities .

- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Meta-Analysis : Cross-reference data from structurally related compounds, such as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which shows melanogenic effects at 10–50 µM .

- Mechanistic Studies : Use knock-out models (e.g., siRNA silencing) to validate target pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。